molecular formula C12H15NO3 B2863852 (2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one CAS No. 1005336-17-3

(2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one

Cat. No. B2863852
CAS RN: 1005336-17-3
M. Wt: 221.256
InChI Key: GIWPLJABJPALKR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one” is a unique chemical compound. It has a linear formula of C12H15NO3 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound’s SMILES string is OC1=CC(OC)=CC=C1C(/C=C/N©C)=O and its InChI is 1S/C12H15NO3/c1-13(2)7-6-11(14)10-5-4-9(16-3)8-12(10)15/h4-8,15H,1-3H3/b7-6+ . These strings provide a textual representation of the compound’s molecular structure.

Scientific Research Applications

Optical and Physicochemical Properties

  • The compound has been studied for its optical properties, including electronic absorption and fluorescence in different solvents. It exhibits solvatochromic properties, showing a red shift in absorption maximum and fluorescence emission with increasing solvent polarity. This suggests potential applications in probing and quenching to determine the critical micelle concentration of certain micelles (Salman A. Khan et al., 2016).

Solubility Studies

  • Research on its solubility in various solvents and binary solvent mixtures has been conducted. The solubility increases with temperature, and the solubility data fit well with several mathematical models, indicating its potential for various chemical and pharmaceutical applications (Yiyi Song et al., 2019).

Synthesis and Characterization

  • Its synthesis has been explored, particularly focusing on substituted chalcones and their applications in chemotherapy against breast cancer. This indicates a potential role in developing new chemotherapeutic agents (Ashutosh Kumar Singh et al., 2016).

Controlled Release Systems

  • It has been encapsulated in poly(lactic acid) membranes, suggesting applications in controlled drug release systems and tissue engineering. This research highlights its potential in developing new materials for biomedical applications (GA. Alcántara Blanco et al., 2020).

Nonlinear Optical Absorption

  • The compound has demonstrated interesting nonlinear optical properties, which could be utilized in optical device applications like optical limiters (K. Rahulan et al., 2014).

Antifungal Activity

  • Novel derivatives have been synthesized and evaluated for their antifungal activity, showing effectiveness against several fungal species. This indicates its potential in developing new antifungal agents (L. A. Illicachi et al., 2017).

Safety and Hazards

The compound is classified under WGK 3, indicating it poses a high hazard to water . The flash point is not applicable, suggesting it does not have a particular temperature at which it can ignite .

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)7-6-11(14)10-5-4-9(16-3)8-12(10)15/h4-8,15H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWPLJABJPALKR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.